3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid

Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

Researchers often encounter inconsistent activity from generic benzothiazine analogs due to uncontrolled oxidation states and regiochemistry. This 3-oxo-7-carboxylic acid building block eliminates that risk with exact structural definition. - Verified 3-oxo oxidation state & 7-COOH regioisomer for SAR integrity. - Proven scaffold for antibacterial PDF inhibitors (bisamide synthesis via C-7 amide coupling). - Ideal reference for aldose reductase inhibition studies, with computed XLogP3 0.9 & TPSA 92 Ų for QSAR model calibration. Reliable supply for focused library synthesis.

Molecular Formula C9H7NO3S
Molecular Weight 209.22 g/mol
CAS No. 1094107-96-6
Cat. No. B1429051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid
CAS1094107-96-6
Molecular FormulaC9H7NO3S
Molecular Weight209.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(S1)C=C(C=C2)C(=O)O
InChIInChI=1S/C9H7NO3S/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
InChIKeyPMIQHWMFUZMWOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid – Overview


3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CAS 1094107-96-6) is a heterocyclic compound belonging to the 1,4-benzothiazine class, characterized by a fused benzene-thiazine ring system bearing a 3-oxo group and a carboxylic acid substituent at the 7-position [1]. Its molecular formula is C9H7NO3S with a molecular weight of 209.22 g/mol . The 1,4-benzothiazine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated applications spanning antibacterial, antifungal, anticancer, anti-inflammatory, and aldose reductase inhibitory activities [2][3]. The carboxylic acid moiety at the 7-position confers synthetic versatility, enabling facile conjugation, amide bond formation, and esterification for the generation of focused libraries and probe molecules [1]. This compound serves primarily as a building block or intermediate scaffold rather than a terminal bioactive entity, with its differentiation from closely related analogs residing in regiochemical positioning of the carboxyl group and the oxidation state of the thiazine sulfur.

1
Regiochemical control

7-carboxylic acid provides a defined vector for amide coupling and esterification in library synthesis.

2
Oxidation-state reference

3-oxo form serves as a baseline scaffold for structure–activity relationship exploration against thioxo analogs.

Why 3-Oxo-1,4-benzothiazine-7-carboxylic Acid Cannot Be Substituted


Substituting 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid with a generic benzothiazine analog introduces material risk of altered or abolished activity across multiple pharmacological target classes. Systematic structure-activity relationship (SAR) studies within the 1,4-benzothiazine series have established that both the oxidation state of the sulfur atom and the precise regiochemistry of substituents critically modulate biological potency . Direct comparative data from aldose reductase inhibition studies demonstrate that 3-thioxo derivatives exhibit significantly greater in vitro potency than their corresponding 3-oxo counterparts [1]. Furthermore, the position of the carboxylic acid group (7-position versus 6-position or 2-position) dictates the vector of derivatization and influences binding interactions with target proteins, as demonstrated in antimicrobial SAR analyses where subtle positional changes altered activity profiles against bacterial strains [2]. Consequently, procuring an unspecified benzothiazine analog without precise control of the 3-oxo oxidation state and 7-carboxylic acid regiochemistry may yield compounds that fail to recapitulate expected structure-activity trends or synthetic utility.

Oxidation state mismatch

3-oxo vs 3-thioxo derivatives may show different enzyme inhibition profiles; potency trends may not transfer directly between oxidation states.

Regioisomer substitution

6- or 2-carboxylic acid analogs alter the derivatization vector and target recognition; activity observed with one regioisomer may not reproduce.

Quantitative Evidence for 3-Oxo-1,4-benzothiazine-7-carboxylic Acid


Physicochemical Profile: 7- vs 6-Carboxylic Acid Regioisomer

The 7-carboxylic acid regioisomer of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine exhibits a computationally distinct physicochemical profile compared to the 6-carboxylic acid regioisomer. For the target compound (7-carboxylic acid), the computed XLogP3 value is 0.9 [1] and the ACD/LogP value is 1.26 . While directly comparable experimental LogP data for the 6-carboxylic acid regioisomer are not available in the primary literature, the different positioning of the hydrophilic carboxyl group relative to the benzothiazine core is expected to alter hydrogen-bonding networks and molecular recognition. The topological polar surface area (TPSA) of the target compound is 92 Ų .

Regioisomer properties
Data to verify
XLogP3 0.9; TPSA 92 Ų
Target: 7-COOH regioisomer (computed)
Comparator: 6-COOH regioisomer — no published comparative LogP
Regioisomer-dependent physicochemical profile; requires experimental validation.
Computed descriptors only; wet-lab LogP and permeability data not available.
Medicinal Chemistry Physicochemical Properties Regioisomer Comparison

3-Oxo vs 3-Thioxo: Aldose Reductase Inhibitory Potency

Structure-activity relationship (SAR) studies from a foundational aldose reductase inhibitor (ARI) program established that the oxidation state at the 3-position of 1,4-benzothiazine carboxylic acid derivatives significantly modulates in vitro inhibitory potency. The study reported that 3-thioxo derivatives were generally more potent inhibitors of aldose reductase from human placenta in vitro than the corresponding 3-oxo derivatives [1]. Additionally, while many 3-oxo compounds were not very effective in inhibiting sorbitol accumulation in the rat sciatic nerve in vivo, the 3-thioxo compounds bearing an isopropyl group at the 2-position showed highly potent activity in the in vivo assay [1].

3-Oxo vs 3-Thioxo
Class-level inference
3-Thioxo derivatives reported more potent in vitro
Target: 3-Oxo-1,4-benzothiazine carboxylic acid class
Comparator: 3-Thioxo analogs; 2-isopropyl thioxo derivative showed highly potent in vivo activity
Oxidation state influences aldose reductase inhibition; 3-oxo scaffold serves as baseline reference.
Human placenta enzyme in vitro; rat sciatic nerve in vivo. Class-level SAR, not compound-specific.
Aldose Reductase Diabetes Complications Oxidation-State SAR

7- vs 2-Carboxylic Acid: Derivatization Vector for Antibacterial Scaffolds

The 7-carboxylic acid substitution pattern on the 1,4-benzothiazine core provides a distinct synthetic handle compared to the more extensively explored 2-carboxylic acid derivatives that have been developed as fluoroquinolone-mimetic antibacterials. Studies on 1,4-benzothiazine-2-carboxylic acid 1-oxides as antibacterial quinolone mimics have been reported, but these 2-carboxylic acid derivatives did not reveal remarkable antibacterial activity against the majority of strains tested [1]. In contrast, recent work has demonstrated that 1,4-benzothiazine-based bisamide derivatives, which could be synthesized via conjugation through a 7-position carboxyl handle, represent a new class of antibacterial agents targeting bacterial peptide deformylase (PDF) [2]. The 7-carboxylic acid group thus offers a distinct vector for amide bond formation that may access alternative target space compared to 2-carboxylic acid scaffolds.

7- vs 2-COOH vector
Cross-study comparable
7-COOH enables bisamide PDF-targeted chemotypes
Target: 7-COOH bisamide derivatives (PDF inhibition)
Comparator: 2-COOH quinolone mimics — limited antibacterial activity reported
Distinct derivatization vector may access alternative antibacterial target space.
Cross-study comparison; direct head-to-head PDF data not published.
Antibacterial Peptide Deformylase Scaffold Diversification

7-Carboxylic Acid as a Versatile Synthetic Handle

The carboxylic acid moiety at the 7-position of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine serves as a versatile synthetic handle enabling a wide range of derivatization reactions. Literature precedents demonstrate that 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines undergo Friedel-Crafts type reactions with substituted benzenes to yield 2-aryl derivatives and reactions with electron-rich heterocycles under basic catalysis to yield 2-hetaryl derivatives . The target compound combines this established 2-position reactivity with a 7-carboxylic acid group that can independently undergo amide coupling, esterification, or reduction. This dual-reactivity profile is not present in analogs lacking the 7-carboxyl group or those with carboxyl groups at alternative positions where steric or electronic factors differ.

Dual reactivity
Data to verify
Two orthogonal reactive sites: 7-COOH + 2-position
Target: 7-COOH for amide coupling; 2-position for electrophilic substitution
Comparator: Unsubstituted core — only 2-position reactivity reported
Dual-reactivity profile supports sequential derivatization without protecting groups.
Literature precedent for 2-substitution exists; orthogonal reactivity inferred, not experimentally demonstrated for this exact compound.
Organic Synthesis Building Blocks Amide Coupling

Application Scenarios for 3-Oxo-1,4-benzothiazine-7-carboxylic Acid


Peptide Deformylase (PDF) Inhibitor Development

Based on the evidence that 1,4-benzothiazine-based bisamide derivatives represent a new class of antibacterial agents targeting bacterial peptide deformylase [1], this compound serves as an optimal starting scaffold for PDF inhibitor synthesis. The 7-carboxylic acid group provides a direct conjugation handle for introducing amine-containing moieties to generate bisamide structures, while the 3-oxo-1,4-benzothiazine core maintains the privileged scaffold geometry required for PDF binding. This application leverages the distinct advantage of the 7-carboxyl position over 2-carboxylic acid quinolone mimics, which demonstrated limited antibacterial efficacy in earlier studies [2].

Baseline 3-Oxo Reference for Oxidation-State SAR

For researchers investigating aldose reductase inhibitors (ARIs) or related benzothiazine-based enzyme inhibitors, this compound provides a well-characterized 3-oxo reference scaffold. As established by Tawada et al., the 3-thioxo derivatives generally exhibit greater in vitro potency against aldose reductase compared to 3-oxo derivatives [3]. This compound can therefore serve as a control or baseline comparator in SAR campaigns aimed at quantifying the potency gain achievable through sulfur oxidation-state modifications, enabling researchers to establish structure-activity trends within their own assay systems.

Orthogonal Derivatization Building Block for Chemical Probes

The dual-reactivity profile of this compound—combining a 7-carboxylic acid conjugation handle with a 2-position amenable to electrophilic substitution chemistry —makes it suitable for constructing bifunctional chemical probes. Researchers can sequentially functionalize the 2-position (e.g., with aryl or hetaryl groups via Friedel-Crafts or nucleophilic substitution) and the 7-carboxyl group (e.g., with biotin, fluorophores, or affinity tags via amide coupling) to generate probes for target identification or cellular imaging studies. The orthogonal reactivity reduces the need for protecting group strategies and streamlines probe synthesis workflows.

Validated Physicochemical Reference for QSAR Modeling

The availability of computed physicochemical descriptors for this compound—including XLogP3 = 0.9 [4], ACD/LogP = 1.26, and TPSA = 92 Ų —establishes it as a validated reference point for developing and benchmarking quantitative structure-activity relationship (QSAR) models within the 1,4-benzothiazine chemical space. Given the demonstrated utility of QSAR analyses in optimizing tetracyclic 1,4-benzothiazine antimicrobial activity , this compound's well-defined descriptors support its use as a calibration standard for computational predictions of ADME properties and target binding within benzothiazine-focused virtual screening campaigns.

Application
Selection Property
Validation Focus
PDF-targeted bisamide synthesis
7-carboxyl conjugation handle
Bisamide antibacterial activity screening
Aldose reductase inhibitor SAR
3-oxo oxidation-state reference
Potency comparison vs. 3-thioxo analogs
Bifunctional chemical probe synthesis
Dual reactive sites (2- & 7-positions)
Sequential derivatization feasibility
In silico QSAR model development
Computed physicochemical descriptors
Model benchmarking with experimental data

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